![molecular formula C8H7NO3 B1530988 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol CAS No. 1186310-89-3](/img/structure/B1530988.png)
2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol
Overview
Description
“2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol” is a chemical compound with the molecular formula C₈H₇NO₃ . It has a molecular weight of 165.15 .
Molecular Structure Analysis
The SMILES string of “2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol” isOCc1cc2ncc(O)cc2o1
. The InChI is 1S/C8H7NO3/c10-4-6-2-7-8(12-6)1-5(11)3-9-7/h1-3,10-11H,4H2
.
Scientific Research Applications
Formation in Foods
The formation of compounds like 6-(hydroxymethyl)pyridin-3-ol through the ring expansion of 5-(hydroxymethy)furfural (HMF) in the presence of ammonia-producing compounds has been studied to understand the pathways leading to pyridin-3-ols in foods. This process predominantly occurs at neutral pH values and is influenced by reaction times and temperature. The study provides insights into the formation of pyridin-3-ols, including 6-(hydroxymethyl)pyridin-3-ol, which is produced to a significant extent when honey and sugarcane honey are subjected to heat in the presence of ammonia or ammonia-producing compounds, suggesting the inevitable formation of pyridin-3-ols in foods under these conditions (Hidalgo et al., 2020).
Synthesis and Chemistry
Furo[3,2-b]pyridines, including 2-(hydroxymethyl)furo[3,2-b]pyridin-6-ol, have been synthesized through various methods, offering insights into their chemical properties and potential applications. For example, a study outlines a convenient synthesis of furo[3,2-b]pyridine and its derivatives from ethyl 3-hydroxypiconate, detailing the steps involved in the cyclization, reduction, and dehydration processes to obtain the desired compounds. This synthesis pathway highlights the versatility and potential utility of these compounds in various chemical applications (Shiotani & Morita, 1986).
Magnetic and Optical Properties
The application of 2-(hydroxymethyl)pyridine derivatives in metal chemistry has led to the development of a new family of lanthanide clusters with unique magnetic and optical properties. A study describes the synthesis of Ln(III)(9) clusters featuring 2-(hydroxymethyl)pyridine ligands, which exhibit a sandglass-like topology. Notably, the Dy(III) cluster demonstrates single-molecule magnetism behavior, while the Eu(III) analog shows intense red photoluminescence. This research opens avenues for exploring these clusters' potential in advanced materials science, particularly in magnetic and photonic applications (Alexandropoulos et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-(hydroxymethyl)furo[3,2-b]pyridin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-4-6-2-7-8(12-6)1-5(11)3-9-7/h1-3,10-11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALUGOSWTLIXRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC(=C2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674105 | |
Record name | 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol | |
CAS RN |
1186310-89-3 | |
Record name | 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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